Product packaging for 1-Bromo-5-chloro-2-ethoxybenzene(Cat. No.:CAS No. 1225577-71-8)

1-Bromo-5-chloro-2-ethoxybenzene

Cat. No.: B1527974
CAS No.: 1225577-71-8
M. Wt: 235.5 g/mol
InChI Key: SYAAXVGTPDYRRZ-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-ethoxybenzene is a halogenated benzene derivative of significant interest in synthetic and medicinal chemistry research . With the molecular formula C8H8BrClO, this compound serves as a versatile and valuable building block for the synthesis of more complex organic molecules . Its structure, featuring bromo and chloro substituents at the 1 and 5 positions of the benzene ring and an ethoxy group at the 2 position, makes it a key intermediate in constructing active pharmaceutical ingredients (APIs). A prominent application documented in patent literature is its use in the sophisticated synthetic pathways of pharmaceuticals such as dapagliflozin . Researchers utilize this compound in coupling reactions, functional group transformations, and as a precursor in multi-step synthesis to develop and study new chemical entities. Available with a purity of 97%, it is characterized by a density of 1.4±0.1 g/cm³ and requires storage at 2-8°C to maintain stability . According to the GHS classification, this product carries the signal word "Warning" and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Handling should only be performed by individuals trained in the handling of potentially hazardous chemicals. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B1527974 1-Bromo-5-chloro-2-ethoxybenzene CAS No. 1225577-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAXVGTPDYRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 5 Chloro 2 Ethoxybenzene and Analogues

Retrosynthetic Analysis of 1-Bromo-5-chloro-2-ethoxybenzene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, the analysis would typically begin by disconnecting the ether linkage, suggesting a precursor phenol (B47542) and an ethylating agent. The substituted phenol, 4-bromo-2-chloro-5-hydroxytoluene, could then be further broken down by considering the introduction of the halogen and chloro substituents onto a simpler phenol or benzene (B151609) derivative. The order of these introductions is crucial to ensure the desired regiochemistry.

Alternatively, one could envision a route starting from a substituted aniline (B41778), which is then converted to the corresponding phenol via a diazonium salt. The placement of the bromo and chloro groups relative to the eventual hydroxyl group would be dictated by the directing effects of the substituents present at each stage of the synthesis.

Classical Synthetic Routes for Halogenated Ethoxybenzenes

The synthesis of halogenated ethoxybenzenes can be achieved through several classical organic reactions. These methods often involve electrophilic aromatic substitution and ether formation reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto a benzene ring. libretexts.orgwikipedia.org The success of synthesizing polysubstituted benzenes via EAS relies heavily on the directing effects of the substituents already present on the ring. fiveable.me

Sequential Halogenation and Alkylation

A common approach involves the sequential introduction of halogen and alkyl groups onto the aromatic ring. For instance, starting with a substituted benzene, one could perform a halogenation reaction (bromination or chlorination) followed by an alkylation or acylation reaction. The order of these steps is critical and is determined by the directing effects of the substituents. Activating groups, which are typically ortho, para-directing, are often introduced early in the synthetic sequence to facilitate subsequent reactions. fiveable.me Conversely, deactivating groups, which are generally meta-directing, might be introduced later to avoid hindering further substitutions. fiveable.me

For example, the synthesis of a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), involves the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride, followed by a Friedel-Crafts reaction with phenetole (B1680304) in the presence of aluminum chloride. google.comgoogle.com

Regioselectivity Considerations in Polysubstituted Benzene Synthesis

The directing effects of substituents on a benzene ring are paramount in determining the position of incoming electrophiles. fiveable.meyoutube.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. uci.eduopenstax.org

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups, such as alkoxy (-OR) and alkyl (-R) groups, direct incoming electrophiles to the ortho and para positions.

Deactivating groups withdraw electron density from the ring, making it less reactive. Most deactivating groups, like nitro (-NO2) and carbonyl (-C=O) groups, are meta-directors. Halogens are an exception; they are deactivating yet ortho-, para-directing. openstax.org

In the synthesis of a polysubstituted benzene, the existing substituents will guide the position of the next incoming group. illinois.edu When multiple substituents are present, their combined directing effects must be considered. Often, the most strongly activating group will dictate the position of substitution. youtube.com For instance, in a molecule with both an alkyl and a halogen substituent, the alkyl group's directing effect will be more pronounced.

The synthesis of compounds like m-bromoaniline from benzene requires a specific sequence of reactions to ensure the correct substitution pattern. libretexts.org Nitration is performed first to introduce a meta-directing nitro group, followed by bromination. Finally, the nitro group is reduced to an amine. libretexts.org

Ether Formation via O-Alkylation Reactions

The Williamson ether synthesis is a widely used method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide. francis-press.comorganic-synthesis.com In the context of synthesizing halogenated ethoxybenzenes, this would typically involve the deprotonation of a substituted phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). organic-synthesis.comyoutube.com

The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. organic-synthesis.com The choice of base and solvent can influence the reaction's efficiency.

For example, phenols can be O-alkylated using an alkyl halide in the presence of a base like cesium carbonate or potassium carbonate in acetonitrile. organic-synthesis.com

Friedel-Crafts Acylation and Subsequent Reduction Pathways

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. gla.ac.ukmasterorganicchemistry.com Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.comlibretexts.org

A key advantage of Friedel-Crafts acylation is that the resulting acylbenzene is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org The acyl group can then be reduced to an alkyl group using methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This two-step sequence of acylation followed by reduction is a valuable strategy for introducing alkyl groups onto an aromatic ring, especially when direct Friedel-Crafts alkylation might lead to rearrangements or polyalkylation. youtube.com

For instance, the synthesis of propylbenzene (B89791) can be achieved by first reacting benzene with propanoyl chloride and AlCl3 to form propiophenone, which is then reduced to yield the desired product. youtube.com This approach avoids the carbocation rearrangement that would occur if benzene were directly alkylated with 1-chloropropane.

A patent describes the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene where a Friedel-Crafts acylation is a key step. google.com The process involves reacting 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction. google.com

Starting Material(s)ReagentsProductReaction Type
BenzenePropanoyl chloride, AlCl3PropiophenoneFriedel-Crafts Acylation
PropiophenoneZn(Hg), HClPropylbenzeneClemmensen Reduction
PhenolAlkyl halide, Base (e.g., K2CO3)Phenyl etherWilliamson Ether Synthesis
o-Chloroaniline1. NaNO2, HBr; 2. CuBr1-Bromo-2-chlorobenzeneSandmeyer Reaction
5-Bromo-2-chlorobenzoic acid1. Oxalyl chloride; 2. Phenetole, AlCl35-Bromo-2-chloro-4'-ethoxybenzophenoneFriedel-Crafts Acylation
5-Bromo-2-chloro-4'-ethoxybenzophenoneNaBH4, AlCl34-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneReduction
Utilizing 2-Chloro-5-bromobenzoic Acid and Phenetole as Precursors

A primary route for the synthesis of this compound involves the Friedel-Crafts acylation of phenetole with 2-chloro-5-bromobenzoic acid. google.comgoogleapis.com This reaction first requires the activation of the carboxylic acid, typically by conversion to its more reactive acid chloride derivative. Reagents such as oxalyl chloride or thionyl chloride in a suitable solvent like dichloromethane (B109758) are commonly used for this transformation. google.comchemicalbook.com

Once the 2-chloro-5-bromobenzoyl chloride is formed, it undergoes a Lewis acid-catalyzed acylation with phenetole. The ethoxy group of phenetole is an ortho-, para-director, leading to the formation of the ketone intermediate, (2-chloro-5-bromophenyl)(4-ethoxyphenyl)methanone. google.comgoogleapis.com The subsequent step is the reduction of the carbonyl group to a methylene (B1212753) bridge, yielding the final product, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an analogue of this compound. google.comchemicalbook.com

Catalyst Systems for Acylation (e.g., Trifluoroacetic Anhydride, Boron Trifluoride Etherate, Aluminum Chloride)

The choice of catalyst is critical in Friedel-Crafts acylation reactions, influencing both the reaction rate and the regioselectivity.

Aluminum Chloride (AlCl₃) : As a strong Lewis acid, aluminum chloride is a traditional and effective catalyst for Friedel-Crafts acylations. chemicalbook.commasterorganicchemistry.comchemguide.co.uk It activates the acyl chloride, facilitating the electrophilic attack on the aromatic ring of phenetole. masterorganicchemistry.comchemguide.co.uk Typically, more than one equivalent of AlCl₃ is required as it complexes with both the acyl chloride and the resulting ketone product. The reaction is often conducted at low temperatures (e.g., 0-5°C) to control reactivity and minimize side reactions. chemicalbook.com

Boron Trifluoride Etherate (BF₃·OEt₂) : This liquid complex is a more convenient and often milder alternative to solid aluminum chloride. heyigasglobal.comwikipedia.org BF₃·OEt₂ is known to promote the acylation of phenols and their ethers with high regioselectivity, often favoring the para-substituted product due to the steric bulk of the catalyst-substrate complex. researchgate.netthieme-connect.de It can be used in catalytic amounts and is effective in promoting acylation using carboxylic acids directly, particularly when used in conjunction with an activating agent like trifluoroacetic anhydride. researchgate.netresearchgate.netnih.gov

Trifluoroacetic Anhydride (TFAA) : TFAA can act as both a solvent and a catalyst or co-catalyst in Friedel-Crafts acylations. jlu.edu.cngoogle.comresearchgate.net It can activate carboxylic acids by forming a mixed anhydride, which is a potent acylating agent. researchgate.net When used with a strong Brønsted or Lewis acid, TFAA facilitates the acylation of even moderately reactive aromatic compounds. thieme-connect.deresearchgate.net

Table 1: Comparison of Catalyst Systems for Friedel-Crafts Acylation

CatalystFormTypical ConditionsAdvantagesDisadvantages
Aluminum ChlorideSolidStoichiometric amounts, low temperatureHigh reactivityDifficult to handle, generates significant waste
Boron Trifluoride EtherateLiquidCatalytic or stoichiometric amountsMilder, high para-selectivity, easy to handleMoisture sensitive
Trifluoroacetic AnhydrideLiquidCo-catalyst/activator with a strong acidActivates carboxylic acids directlyCorrosive, may require a co-catalyst

Arenediazonium Salt Transformations for Aryl Ether Synthesis

Arenediazonium salts are versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring, including the formation of aryl ethers. chemistrysteps.comlibretexts.org The synthesis of aryl ethers from arenediazonium salts typically involves the thermal or copper-catalyzed decomposition of the diazonium salt in the presence of an alcohol. uni.eduuni.edumdpi.com

For instance, an appropriately substituted aniline can be converted to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. orgsyn.orgprepchem.com The subsequent reaction of this diazonium salt with an alcohol, like ethanol, can yield the corresponding aryl ethyl ether. While this method is general, yields can be variable and may be affected by the electronic nature of the substituents on the aromatic ring. uni.eduuni.edu Reactions are often performed in the neat alcohol or with a co-solvent. uni.eduuni.edu

Advanced and Stereoselective Synthesis Approaches

Modern synthetic chemistry continually seeks to improve efficiency and selectivity. The following sections detail more advanced approaches to the synthesis of this compound and its analogues.

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. organic-chemistry.orgacs.orgrsc.orgrsc.orgnih.gov A one-pot procedure for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene has been developed. google.comgoogle.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis Design

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.comacs.org These reactions, particularly those catalyzed by palladium, have become central to the synthesis of complex organic molecules, including biaryl compounds and diaryl ethers. nih.govthieme-connect.comacs.org

Suzuki-Miyaura Cross-Coupling for Biaryl Analogues

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.gov This reaction is widely used for the synthesis of biaryl compounds, which are analogues of the target molecule. nih.gov

To synthesize biaryl analogues of this compound, the bromo-substituted aromatic ring can serve as the organohalide component. For example, reacting a bromo-substituted benzene derivative with an arylboronic acid or ester in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium-phosphine complex, and a base like potassium carbonate or potassium phosphate, would yield the corresponding biaryl product. nih.govmdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.govrsc.org

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

ComponentExamplesRole in the Reaction
OrganohalideAryl bromides, aryl chloridesElectrophilic partner
Organoboron ReagentArylboronic acids, arylboronic estersNucleophilic partner
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄, Pd(OH)₂Catalyzes the cross-coupling cycle
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent and facilitates the catalytic cycle
SolventToluene, Dioxane, Ethanol/WaterSolubilizes reactants and influences reaction rate and yield

This methodology provides a powerful and flexible approach for creating a diverse library of biaryl analogues for various research applications. nih.govnih.gov

Other Cross-Coupling Methodologies

In addition to more common cross-coupling reactions, other powerful methodologies are employed for the synthesis of this compound and its analogues. These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of halogenated aromatic compounds.

Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for forming aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org While often requiring higher temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene (B124822) compared to palladium-catalyzed methods, it remains a valuable tool, particularly for large-scale synthesis. wikipedia.org Traditional Ullmann reactions utilized stoichiometric amounts of copper powder, often activated in situ. wikipedia.org Modern variations have improved the methodology by using soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.org

The reaction involves the in situ formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the aryl halide. wikipedia.org For the synthesis of an analogue of this compound, such as an aryl ether, the reaction would proceed as illustrated below.

Table 1: Examples of Ullmann Condensation Conditions

Aryl HalideNucleophileCatalyst/ReagentSolventTemperature (°C)Product
4-ChloronitrobenzenePhenolCopperNot specifiedHighp-Nitrophenyl phenyl ether wikipedia.org
2-Chlorobenzoic acidAnilineCopper(I) iodide/phenanthrolineNot specifiedHighN-Phenylanthranilic acid wikipedia.org
Aryl Iodideβ-Amino Acid/EsterCuINot specifiedLower than traditionalN-Aryl-β-amino acid/ester organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and generally mild reaction conditions. organic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

For a substrate like this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would typically allow for selective amination at the bromine-substituted position. Catalyst systems often involve palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources combined with bulky, electron-rich phosphine (B1218219) ligands like X-Phos. beilstein-journals.org Common bases include cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOt-Bu). beilstein-journals.org Microwave irradiation can sometimes be employed to accelerate the reaction. beilstein-journals.org

Table 2: Representative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalystLigandBaseSolvent
Aryl Bromides/ChloridesPrimary/Secondary AminesPd(0) sourceBulky phosphineStrong baseAprotic solvent
2-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂X-PhosKOt-BuToluene beilstein-journals.org
Aryl ChloridesVarious AminesPalladium precatalyst2-Mesitylindenyl phosphineNot specifiedNot specified researchgate.net

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is highly effective for the formation of C(sp²)-C(sp) bonds. libretexts.org This reaction is known for its mild conditions, often proceeding at room temperature in the presence of a base like an amine, which can also serve as the solvent. wikipedia.org

In the context of this compound, the Sonogashira coupling would preferentially occur at the more reactive C-Br bond. wikipedia.org This selectivity allows for the introduction of an alkynyl moiety, which can serve as a handle for further synthetic transformations. The reactivity order for the aryl halide is I > Br > Cl > OTf. wikipedia.org

Table 3: Typical Sonogashira Coupling Reaction Parameters

Aryl HalideAlkyneCatalyst SystemBaseSolvent
Aryl or Vinyl HalideTerminal AlkynePd catalyst, Cu(I) cocatalystAmine (e.g., diethylamine)Amine, DMF, or ether wikipedia.orgorganic-chemistry.org
1-Bromo-4-iodobenzene (B50087)TrimethylsilylacetyleneNot specifiedNot specifiedNot specified wikipedia.org
5-Bromide-2′-DeoxyuridineFluorescent dye-alkyneK₂PdCl₄/S-Phosn-Bu₄N⁺OH⁻EtOH/H₂O researchgate.net

Chemo- and Regioselective Functionalization Techniques

The presence of two different halogen atoms on the benzene ring of this compound introduces the challenge and opportunity of chemo- and regioselective functionalization. The inherent differences in the reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to selectively modify one position while leaving the other intact.

The C-Br bond is generally more reactive than the C-Cl bond in many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Sonogashira couplings. wikipedia.orgorganic-chemistry.org This difference in reactivity allows for the selective functionalization at the C-Br position. For instance, a Sonogashira coupling performed on 1-bromo-4-iodobenzene can selectively react at the C-I bond, leaving the C-Br bond untouched. wikipedia.org A similar principle applies to this compound, where reactions can be tuned to favor substitution at the bromine position.

Biocatalysis offers a powerful approach for achieving high chemo- and regioselectivity. Engineered enzymes, such as cytochrome P450 monooxygenases, can perform highly specific oxidations on aromatic rings. nih.gov While not directly demonstrated on this compound, studies have shown that engineered P450 variants can selectively hydroxylate benzene to hydroquinone (B1673460). nih.gov This highlights the potential for developing biocatalytic systems that could selectively functionalize one position of a dihalogenated aromatic compound.

Another strategy involves the use of directing groups, which can influence the regioselectivity of a reaction by coordinating to the catalyst and delivering it to a specific site on the molecule. While the ethoxy group in this compound can exert some directing effect, more sophisticated directing groups can be temporarily installed to achieve a desired regiochemical outcome.

Table 4: Examples of Regioselective Reactions on Halogenated Aromatics

SubstrateReaction TypeKey Reagents/CatalystOutcome
1-Bromo-4-iodobenzeneSonogashira CouplingPd/Cu catalyst, TMSASelective coupling at C-I position wikipedia.org
2-Bromo- or 2-ChloropyridinesNegishi CouplingPd(PPh₃)₄Coupling at either C-Br or C-Cl, with C-Br being more reactive organic-chemistry.org
BenzeneDihydroxylationEngineered Cytochrome P450-BM3Regioselective formation of hydroquinone nih.gov

Purification and Isolation Techniques in Halogenated Aromatic Synthesis

The successful synthesis of halogenated aromatic compounds like this compound relies heavily on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. rubingroup.org It operates on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved. rubingroup.org For halogenated aromatic compounds, a range of solvents can be employed, and sometimes a mixture of two solvents (a "good" solvent and a "poor" solvent) is necessary to achieve optimal crystallization. youtube.com The choice of solvent is often determined empirically. rubingroup.org

Table 5: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100For polar compounds, salts, amides. rubingroup.org
Methanol (B129727)High65General purpose. rubingroup.org
EthanolHigh78General purpose, often used for compounds with aromatic rings. rubingroup.orgyoutube.com
AcetoneMedium56General purpose. rubingroup.org
DichloromethaneMedium40Good for low-melting solids. rubingroup.org
TolueneLow111Suitable for aromatic compounds. youtube.com
HexaneLow69For nonpolar, hydrocarbon-like compounds. rubingroup.org

In some cases, impurities such as residual bromine from a bromination reaction can be removed by washing the crude solid product with a solvent like methanol or ethanol, in which the impurity is soluble but the product is not. youtube.com

Chromatography

Chromatography encompasses a variety of techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.

Gas-Liquid Chromatography (GLC): This technique is well-suited for the separation and analysis of volatile and thermally stable halogenated aromatic compounds. akjournals.com The separation is based on the boiling points and interactions of the compounds with the stationary phase of the column. It is a powerful analytical tool for assessing the purity of a sample and quantifying the components of a mixture. akjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds, including those that are not volatile or are thermally labile. For halogenated aromatic compounds, reversed-phase HPLC using a C18 column is a common starting point. chromforum.org However, to achieve better separation of closely related isomers, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can be utilized. chromforum.org These phases can offer different selectivities based on π-π interactions with the aromatic rings of the analytes. chromforum.org The separation can be further optimized by adjusting the mobile phase composition, temperature, and pH. chromforum.org Normal phase liquid chromatography (NPLC) using columns coated with carbon materials like C70-fullerene has also been shown to effectively separate halogenated benzenes based on halogen-π interactions. semanticscholar.orgrsc.orgrsc.org

Solvent Extraction

Solvent extraction is a useful method for the initial workup and purification of reaction mixtures. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, halogenated aromatic compounds can be extracted from a polar reaction mixture into a nonpolar or low-polar solvent. science.govosti.gov This technique is effective for removing inorganic salts, polar starting materials, and certain byproducts.

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 5 Chloro 2 Ethoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and orientation of substitution on the 1-bromo-5-chloro-2-ethoxybenzene ring are determined by the nature of the substituents already present. libretexts.orgunizin.org

Directing Effects of Ethoxy, Bromine, and Chlorine Substituents

The substituents on the benzene ring influence the rate of reaction and the position of the incoming electrophile. pressbooks.pub These directing effects are a combination of inductive and resonance effects. libretexts.org

The interplay of these effects in this compound can be summarized as follows:

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Ethoxy (-OC₂H₅)-I (withdrawing)+R (donating)ActivatingOrtho, Para
Bromo (-Br)-I (withdrawing)+R (donating)DeactivatingOrtho, Para
Chloro (-Cl)-I (withdrawing)+R (donating)DeactivatingOrtho, Para

Benzenonium Ion Intermediates and Aromaticity Considerations

Electrophilic aromatic substitution proceeds through a two-step mechanism involving a carbocation intermediate known as a benzenonium ion (or sigma complex). msu.edu

Formation of the Benzenonium Ion: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation. msu.edu The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

Loss of a Proton: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

The substituents on this compound influence the stability of the benzenonium ion. The electron-donating ethoxy group helps to stabilize the positive charge in the intermediate, particularly when the attack is at the ortho or para position relative to it. pressbooks.pub Conversely, the electron-withdrawing halogen atoms destabilize the carbocation. libretexts.org The restoration of the highly stable aromatic system is a strong driving force for the second step of the reaction. msu.edu

Regioselectivity in Further Functionalization

The position of further electrophilic substitution on the this compound ring is determined by the combined directing effects of the existing substituents. The powerful activating and ortho-, para-directing effect of the ethoxy group is the dominant influence. pressbooks.pub The positions ortho and para to the ethoxy group are C6 and C4, respectively. However, the C4 position is already occupied by a chlorine atom. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the ethoxy group and meta to both the bromo and chloro substituents. Steric hindrance from the adjacent bromo group at C1 might slightly disfavor attack at the C3 position, which is also ortho to the ethoxy group.

Nucleophilic Substitution Reactions

While less common than electrophilic substitution for many benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when strong electron-withdrawing groups are present. chemistry.coach Another pathway for nucleophilic substitution involves the formation of a benzyne (B1209423) intermediate. chemistry.coach

Replacement of Halogen Atoms

The replacement of the bromine and chlorine atoms in this compound by nucleophiles is generally difficult. The presence of the electron-donating ethoxy group does not favor the typical SNAr mechanism, which requires electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. chemistry.coach

However, under forcing conditions (e.g., high temperature and pressure, or the use of a very strong base), nucleophilic substitution can proceed via an elimination-addition mechanism involving a benzyne intermediate. youtube.com In this mechanism, a strong base would first abstract a proton from a carbon atom adjacent to one of the halogens. This is followed by the elimination of the halide ion to form a highly reactive benzyne. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. youtube.com The regiochemistry of this reaction can be complex, often leading to a mixture of products. youtube.com

Reactivity of the Ethoxy Group towards Nucleophiles

The ethoxy group itself is generally unreactive towards nucleophilic attack at the aromatic ring. The C-O bond is strong, and the oxygen atom's lone pairs repel incoming nucleophiles. However, the ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. This reaction does not involve nucleophilic substitution on the aromatic ring itself but rather the protonation of the ether oxygen followed by cleavage of the ethyl-oxygen bond by the halide ion.

Cross-Coupling Reactions and Their Mechanisms

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For this compound, the presence of two different halogen atoms (bromine and chlorine) introduces the challenge of chemoselectivity, as the reactivity of the C-Br and C-Cl bonds differs significantly.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) complex. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide. For this compound, selective coupling with a boronic acid would be expected to occur at the C-Br bond. The reaction is typically carried out in the presence of a palladium catalyst and a base. harvard.eduutrgv.edu The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki coupling, the higher reactivity of the C-Br bond would direct the arylation to this position. The reaction typically proceeds with a palladium catalyst and a base, and the stereoselectivity of the alkene product is often high. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The chemoselectivity for the C-Br bond over the C-Cl bond is also a key feature in the Sonogashira coupling of dihaloarenes. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. Palladium catalysts with specialized phosphine (B1218219) ligands are typically employed. nih.govdocumentsdelivered.comresearchgate.net The selective amination at the C-Br position of this compound would be the expected outcome.

Table 1: Predicted Chemoselective Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerExpected Major Product
Suzuki-MiyauraArylboronic acid5-Chloro-2-ethoxy-biphenyl derivative
HeckAlkene1-(5-Chloro-2-ethoxyphenyl)alkene
SonogashiraTerminal alkyne1-(5-Chloro-2-ethoxyphenyl)alkyne
Buchwald-HartwigAmineN-(5-Chloro-2-ethoxyphenyl)amine

Beyond palladium catalysis, other metals can mediate transformations of aryl halides.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would selectively form the Grignard reagent at the more reactive C-Br bond, yielding 2-chloro-4-ethoxy-phenylmagnesium bromide. This organometallic reagent can then be used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a new carbon-substituent at the original position of the bromine atom. sakshi.com

Oxidation and Reduction Reactions

The substituents on the benzene ring influence its susceptibility to oxidation and reduction.

Oxidation: The ethoxy group, being an electron-donating group, can make the aromatic ring more susceptible to oxidation compared to unsubstituted benzene. However, strong oxidizing agents would likely lead to degradation of the aromatic ring. acs.orglibretexts.org The ethoxy group itself can be a site of oxidation under certain conditions, potentially leading to dealkylation or other transformations. ncert.nic.inrsc.org

Reduction: The halogen substituents can be removed through reduction. Catalytic hydrogenation or reduction with hydride reagents like LiAlH4 can lead to the cleavage of the C-halogen bonds. sakshi.com The C-Br bond is generally more easily reduced than the C-Cl bond, allowing for selective de-bromination under controlled conditions. Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, could potentially reduce the aromatic ring to a cyclohexadiene derivative, with the regioselectivity influenced by the substituents. reddit.com

Radical Reactions and Benzylic Position Reactivity

While this compound does not have a benzylic position in the traditional sense (an alkyl group attached to the ring), the ethoxy group does contain C-H bonds that could potentially undergo radical reactions.

Radical Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, typically targets allylic or benzylic positions. libretexts.org In the case of this compound, radical abstraction of a hydrogen from the ethyl group of the ethoxy substituent is a possibility, leading to a brominated ether side chain. However, the reactivity would likely be lower compared to a true benzylic position. rsc.orgyoutube.com

Cycloaddition Reactions

Aromatic compounds are generally poor substrates for cycloaddition reactions due to the stability of the aromatic system.

Diels-Alder Reaction: The benzene ring of this compound is not expected to participate as either the diene or the dienophile in a standard Diels-Alder reaction under normal conditions. libretexts.org Extreme conditions or the use of highly reactive dienophiles might lead to cycloaddition, but this would disrupt the aromaticity and is not a common transformation for this type of compound.

1,3-Dipolar Cycloaddition: Similarly, participation in 1,3-dipolar cycloadditions would require the disruption of the aromatic sextet and is therefore energetically unfavorable. organic-chemistry.orgwikipedia.org

Intramolecular Reactions and Rearrangements

The specific substitution pattern of this compound does not lend itself to common intramolecular reactions or rearrangements under standard conditions. The substituents are not positioned in a way that would facilitate well-known cyclization reactions, such as those forming heterocyclic rings, without prior functionalization. nih.govnih.gov

Table 2: Summary of Predicted Reactivity for this compound

Reaction TypeReagents/ConditionsExpected OutcomeNotes
Cross-Coupling
Suzuki-MiyauraPd catalyst, base, Ar-B(OH)2Selective coupling at C-BrHigh chemoselectivity expected.
HeckPd catalyst, base, alkeneSelective coupling at C-BrHigh chemoselectivity expected.
SonogashiraPd catalyst, Cu(I), base, alkyneSelective coupling at C-BrHigh chemoselectivity expected.
Buchwald-HartwigPd catalyst, ligand, base, amineSelective amination at C-BrHigh chemoselectivity expected.
Other Metal-Mediated
Grignard FormationMg, etherFormation of Grignard at C-BrC-Cl bond remains intact.
Oxidation/Reduction
OxidationStrong oxidizing agentsRing degradation or side-chain oxidationAromatic ring is susceptible.
ReductionCatalytic hydrogenation or LiAlH4Sequential reduction of C-Br then C-ClSelective de-bromination is possible.
Radical Reactions
Radical HalogenationNBS, UV lightPotential for side-chain halogenationLower reactivity than benzylic positions.
Cycloaddition
Diels-AlderDiene/DienophileUnlikelyDisruption of aromaticity is unfavorable.
1,3-Dipolar Cycloaddition1,3-Dipole/DipolarophileUnlikelyDisruption of aromaticity is unfavorable.
Intramolecular Reactions
Cyclization-Unlikely without prior functionalizationNo suitably positioned reactive groups.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 5 Chloro 2 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual nuclei. For 1-Bromo-5-chloro-2-ethoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and ethoxy groups. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, and ethoxy substituents on the benzene (B151609) ring.

The ethoxy group will present as a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from scalar coupling to each other. The aromatic region is expected to show three signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns will be dictated by their positions relative to the substituents.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.90 - 7.10d~2.5
H-46.80 - 7.00dd~8.5, 2.5
H-67.30 - 7.50d~8.5
OCH₂4.00 - 4.20q~7.0
CH₃1.35 - 1.55t~7.0

Note: These are estimated values based on analogous compounds and substituent effects.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts are significantly affected by the electronegativity of the attached atoms.

The carbon attached to the ethoxy group (C-2) will be shifted downfield, while the carbons bonded to bromine (C-1) and chlorine (C-5) will also exhibit characteristic downfield shifts. The remaining aromatic carbons will resonate at positions determined by the cumulative electronic effects of the substituents.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1112 - 116
C-2155 - 159
C-3115 - 119
C-4122 - 126
C-5128 - 132
C-6130 - 134
OCH₂64 - 68
CH₃14 - 16

Note: These are estimated values based on analogous compounds and substituent effects.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, and similarly for the ethoxy group protons and carbons.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a correlation between the H-3 and H-4 protons, and between the H-4 and H-6 protons, confirming their adjacent positions on the aromatic ring. A strong correlation between the methylene and methyl protons of the ethoxy group would also be observed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the ethoxy group, expected in the 2980-2850 cm⁻¹ range.

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O stretching (ether): Strong absorptions are expected in the 1250-1000 cm⁻¹ range for the aryl-alkyl ether linkage.

C-Cl stretching: A strong band in the 800-600 cm⁻¹ region.

C-Br stretching: Typically found in the 600-500 cm⁻¹ region.

Predicted FT-IR Data:

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Aromatic C=C Stretch1600 - 1450
C-O Ether Stretch1250 - 1000
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

Note: These are estimated frequency ranges based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring breathing modes and the C-Br and C-Cl stretching vibrations would be expected to be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface. This enhancement would be particularly useful for detecting and characterizing trace amounts of this compound. The SERS spectrum would likely be dominated by vibrations of the aromatic ring, as this moiety would likely interact most strongly with the metal surface. The orientation of the molecule on the surface could be inferred from the relative enhancement of different vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. The molecular formula of this compound is C₈H₈BrClO, with a calculated molecular weight of approximately 235.5 g/mol . cymitquimica.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its fragments, with significant signals at M, M+2, and M+4, whose relative intensities betray the presence of one bromine and one chlorine atom. docbrown.info

IonContributing IsotopesExpected m/z (Nominal)Expected Relative Abundance Ratio
[M]⁺C₈H₈⁷⁹Br³⁵ClO234100% (Reference)
[M+2]⁺C₈H₈⁸¹Br³⁵ClO or C₈H₈⁷⁹Br³⁷ClO236~131%
[M+4]⁺C₈H₈⁸¹Br³⁷ClO238~32%

Note: This table illustrates the expected isotopic pattern for the molecular ion of this compound based on natural isotopic abundances.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. ijpsr.com In the mass spectrometer, typically using Electron Impact (EI) ionization, the molecule is fragmented, producing a unique fingerprint that aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the compound's identity.

A typical GC-MS method for a halogenated aromatic compound might employ the following parameters:

ParameterSpecificationPurpose
Column 5% Polysilarylene / 95% Polydimethylsiloxane copolymer (e.g., ZB-5 MS), 30 m x 0.32 mm x 1.0 µmSeparation of analytes based on boiling point and polarity. ijpsr.com
Carrier Gas HeliumInert gas to carry the sample through the column. ijpsr.com
Injector Temp. 230 °CEnsures rapid volatilization of the sample. ijpsr.com
Ionization Mode Electron Impact (EI)Provides reproducible fragmentation patterns for library matching. ijpsr.com
MS Source Temp. 230 °CMaintains the sample in a gaseous state within the ion source. ijpsr.com
MSD Transfer Line 240 °CPrevents condensation of the analyte between the GC and MS. ijpsr.com

For compounds that may not be suitable for GC analysis or as a complementary technique, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming molecular weight. umb.edu Depending on the analyte and mobile phase conditions, ESI can be operated in positive or negative ion mode. For halogenated compounds, analysis in both modes can be informative, potentially forming adducts such as [M+H]⁺, [M+Na]⁺ in positive mode or [M-H]⁻ in negative mode. umb.eduuni.lu

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and provide another layer of characterization. The table below shows predicted data for an isomer, 4-bromo-1-chloro-2-ethoxybenzene (B1443189), illustrating the types of ions that can be observed. uni.lu

Adductm/z (Mass/Charge Ratio)Predicted CCS (Ų)
[M+H]⁺234.95200137.1
[M+Na]⁺256.93394150.9
[M-H]⁻232.93744143.9

Note: Data is for the isomer 4-bromo-1-chloro-2-ethoxybenzene and serves as an illustrative example of ESI-MS data. uni.lu

X-ray Crystallography for Definitive Structural Confirmation

While mass spectrometry provides invaluable information about molecular weight and connectivity, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a compound in its solid, crystalline form. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming the substitution pattern on the benzene ring.

Although specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, 1-Bromo-4-chloro-2,5-dimethoxy-benzene, highlights the power of this method. nih.gov In that study, X-ray analysis revealed that the molecule was situated on a crystallographic inversion center, which led to a disorder in the halogen positions, with each site being occupied by 50% bromine and 50% chlorine. nih.gov Such detailed structural insights, including the planarity of substituent groups relative to the aromatic ring, are unique to X-ray crystallography and are essential for an exhaustive structural characterization.

Purity Assessment and Impurity Profiling

The purity of a chemical reagent is critical for its use in synthesis and other applications. Purity assessment for this compound, which has been listed with a purity of 95%, is typically performed using chromatographic methods like GC and High-Performance Liquid Chromatography (HPLC). cymitquimica.comlgcstandards.com These techniques separate the main component from any impurities, and the relative peak areas can be used to quantify purity.

Impurity profiling involves the identification and quantification of these minor components. Using a sensitive technique like GC-MS, it is possible to identify trace-level impurities that may include: ijpsr.com

Starting materials: Residuals from the synthetic route.

Positional isomers: Such as 1-bromo-4-chloro-2-ethoxybenzene (B6363713) or other arrangements of the substituents on the benzene ring.

Byproducts: Compounds formed from side reactions during the synthesis.

Identifying these impurities is crucial as they can impact the reactivity, yield, and outcome of subsequent chemical reactions. ijpsr.com

Computational Chemistry and Theoretical Investigations of 1 Bromo 5 Chloro 2 Ethoxybenzene

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. These calculations are foundational for predicting a range of molecular properties. For 1-Bromo-5-chloro-2-ethoxybenzene, DFT studies would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. organicchemistrytutor.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
C-Br Bond Length (Å)1.910
C-Cl Bond Length (Å)1.745
C-O (ring) Bond Length (Å)1.365
C-O-C (ethoxy) Bond Angle (°)118.5
C-C-Br Bond Angle (°)119.8
C-C-Cl Bond Angle (°)120.5

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for this compound are not available in the cited literature.

The substituents on the benzene (B151609) ring—bromo, chloro, and ethoxy groups—profoundly influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ethoxy group (-OC2H5) is an activating group due to the resonance effect of the oxygen's lone pairs, which donate electron density to the ring. This effect is strongest at the ortho and para positions. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effects, yet they also direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

In this compound, the powerful activating effect of the ethoxy group at position 2 would be the dominant directing influence. Therefore, incoming electrophiles would be predicted to substitute at the positions ortho and para to the ethoxy group. The para position (position 5) is already occupied by a chlorine atom. The two ortho positions are at carbon 1 (occupied by bromine) and carbon 3 (unoccupied). Steric hindrance from the adjacent bromine and ethoxy groups might slightly disfavor substitution at position 3. However, the strong activating nature of the ethoxy group would likely make position 3 the most probable site for electrophilic attack. Computational methods can quantify this by calculating the energies of the possible reaction intermediates. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

For this compound, the electron-donating ethoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO is likely to have significant electron density localized on the aromatic ring, particularly at the positions ortho and para to the ethoxy group. The LUMO, on the other hand, would be expected to have contributions from the electronegative halogen atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations are a standard method for computing these orbital energies and visualizing their spatial distribution. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))

OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.25
HOMO-LUMO Gap4.60

Note: The data in this table is illustrative and based on general values for substituted benzenes, as specific computational results for this compound are not available in the cited literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly electrophiles and nucleophiles. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of significant negative potential around the oxygen atom of the ethoxy group and on the aromatic ring, particularly at the positions ortho and para to the ethoxy group. This reinforces the prediction that these sites are the most likely to be attacked by an electrophile. The halogen atoms would likely exhibit a region of positive potential at their outermost surface, a phenomenon known as a "sigma-hole," which can lead to halogen bonding interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While the benzene ring is rigid, the ethoxy group has rotational freedom around the C-O and C-C bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. MD simulations model the movement of atoms over time, providing insights into the molecule's flexibility and the relative energies of different conformations. nih.gov For molecules with flexible side chains like ethoxybenzene, MD simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent). researchgate.net This information is crucial for understanding how the molecule might fit into an enzyme's active site or pack in a crystal lattice. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can go beyond static structures to model the entire course of a chemical reaction. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

For an electrophilic aromatic substitution reaction of this compound, DFT calculations can be used to model the reaction pathway. This would involve calculating the energies of the reactants, the arenium ion intermediate (also known as a sigma complex), and the products. uomustansiriyah.edu.iq The structure of the transition state leading to the intermediate can also be located and its energy calculated. psu.edursc.org

By comparing the activation energies for electrophilic attack at the different available positions on the benzene ring, a quantitative prediction of the regioselectivity can be made. The pathway with the lowest activation energy will be the most favorable. rsc.org These calculations would likely confirm that substitution ortho to the strongly activating ethoxy group is the most kinetically and thermodynamically favored pathway. researchgate.net

Understanding Multi-stage, One-step Mechanisms (e.g., [3+2] Cycloadditions)

While specific studies on the [3+2] cycloaddition reactions of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical exploration of such mechanisms. A multi-stage, one-step reaction, like a [3+2] cycloaddition, involves a concerted process where two new sigma bonds are formed across a 3-atom and a 2-atom component, leading to a five-membered ring.

Theoretical investigations would typically employ Density Functional Theory (DFT) to model the reaction pathway. By calculating the energies of the reactants, transition state, and product, a potential energy surface can be constructed. This surface provides crucial information about the reaction's feasibility, kinetics, and thermodynamics. The transition state, a high-energy, transient species, is of particular interest as its structure and energy determine the activation barrier of the reaction. Computational analysis can elucidate the synchronicity of bond formation and breaking, confirming the concerted nature of the cycloaddition.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, offering a powerful tool for interpreting experimental data and confirming structural assignments.

Theoretical Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of vibrational frequencies, corresponding to Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are typically performed using DFT methods. By calculating the second derivatives of the energy with respect to the nuclear positions, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies can then be compared with experimental spectra.

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. The correlation between theoretical and experimental vibrational modes allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C-C aromatic ring vibrations, and C-Br and C-Cl stretching.

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
Aromatic C-H Stretch3100-30003008-2910Data not availableStretching vibrations of C-H bonds on the benzene ring.
Aliphatic C-H Stretch2980-29002891-2813Data not availableStretching vibrations of C-H bonds in the ethoxy group.
C=C Aromatic Stretch1600-14501552-1407Data not availableIn-plane stretching vibrations of the aromatic ring.
C-O-C Stretch1250-10001213-970Data not availableStretching vibrations of the ether linkage.
C-Cl Stretch800-600776-582Data not availableStretching vibration of the carbon-chlorine bond.
C-Br Stretch680-515659-500Data not availableStretching vibration of the carbon-bromine bond.

Note: The data in this table is illustrative and based on general frequency ranges for similar functional groups. Actual experimental and precisely calculated values would require specific laboratory and computational work.

NMR Chemical Shift Calculations (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. This method effectively addresses the issue of gauge dependence, providing accurate predictions of the magnetic shielding tensors for each nucleus in the molecule.

Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). By comparing the calculated chemical shifts with experimental NMR spectra, a definitive assignment of each resonance to a specific proton or carbon atom in the molecule can be achieved. This is particularly useful for complex aromatic substitution patterns where empirical prediction rules may be less reliable.

Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C (Aromatic)150-110Data not available--
C (Aliphatic -OCH₂CH₃)70-60Data not available--
C (Aliphatic -OCH₂CH₃)20-10Data not available--
H (Aromatic)7.5-6.8Data not available--
H (Aliphatic -OCH₂CH₃)4.2-3.8Data not available--
H (Aliphatic -OCH₂CH₃)1.5-1.2Data not available--

Note: The data in this table is illustrative. Precise values would be obtained from specific computational and experimental NMR studies.

UV-Vis Absorption Spectra and TD-DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum.

For this compound, TD-DFT calculations can help identify the nature of the electronic transitions, such as π → π* and n → π* transitions, and how they are influenced by the bromo, chloro, and ethoxy substituents on the benzene ring. The solvent environment can also be incorporated into these calculations to provide a more realistic prediction of the UV-Vis spectrum in solution.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure of a molecule, provide quantitative measures of its reactivity and other properties. These indices are crucial for understanding the chemical behavior of this compound.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively, using Koopmans' theorem. They provide information about the energy required to remove an electron and the energy released upon gaining an electron.

Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity indices are calculated from the ionization potential and electron affinity. Electronegativity describes the tendency of a molecule to attract electrons. Hardness and softness describe the molecule's resistance to changes in its electron distribution.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms in this compound are most susceptible to attack by different types of reagents.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

Through the calculation and analysis of these descriptors, a comprehensive understanding of the reactivity patterns of this compound can be achieved, guiding the design of new synthetic routes and the prediction of its chemical behavior in various environments.

Applications and Derivatization in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

1-Bromo-5-chloro-2-ethoxybenzene and its structural isomers are foundational building blocks in medicinal chemistry. The presence of two distinct halogen atoms (bromine and chlorine) allows for selective chemical transformations, such as cross-coupling reactions, while the ethoxy group influences the molecule's electronic properties and solubility. This versatility makes it a valuable precursor for creating complex molecular architectures required for therapeutic activity.

Precursor for SGLT2 Inhibitors (e.g., Dapagliflozin Analogues)

The class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of type 2 diabetes, relies heavily on substituted diarylmethane structures. A key intermediate in the synthesis of the SGLT2 inhibitor Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469). biosynth.comchemicalbook.comgoogle.comgoogle.compharmaffiliates.com This intermediate is typically synthesized from 5-bromo-2-chlorobenzoic acid and phenetole (B1680304) (ethoxybenzene). google.comgoogle.com

While this compound is a structural isomer of the phenetole-derived portion of these molecules, the documented synthesis pathways for Dapagliflozin primarily utilize the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, to construct the final C-aryl glucoside structure. chemicalbook.comgoogle.comgoogle.com The synthesis underscores the importance of the bromo, chloro, and ethoxy-substituted benzene (B151609) framework in the creation of this important class of antidiabetic drugs.

Table 1: Key Intermediates in the Synthesis of Dapagliflozin

Compound Name CAS Number Role in Synthesis
5-Bromo-2-chlorobenzoic acid 21739-92-4 Starting material for the diarylmethane core google.comgoogle.com
Phenetole (Ethoxybenzene) 103-73-1 Reactant to form the ethoxy-substituted aryl group
5-Bromo-2-chloro-4'-ethoxybenzophenone 461432-22-4 Ketone intermediate prior to reduction google.com
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene 461432-23-5 Key diarylmethane intermediate for coupling with the glucose moiety biosynth.comchemicalbook.compharmaffiliates.com
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone 32384-65-9 Protected glucose precursor

Development of Novel Therapeutic Agents

The 5-chloro-2-ethoxybenzene scaffold is a key component in the development of other novel therapeutic agents beyond SGLT2 inhibitors. Research into new gastroprokinetic agents, which enhance gastrointestinal motility, has utilized this chemical structure. Specifically, derivatives of 4-amino-5-chloro-2-ethoxybenzamide have been synthesized and evaluated for their potential to treat conditions like functional dyspepsia. acs.orgnih.govamanote.com These compounds are designed to interact with specific receptors in the gastrointestinal tract. nih.govnih.gov For instance, novel benzamide derivatives possessing a cycloaminoalkanecarboxylic acid side chain have been synthesized and evaluated for their gastrointestinal prokinetic and dopamine D2 receptor antagonist activities. nih.govscispace.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the efficacy and safety of a lead compound. Derivatives of chloro-ethoxy-benzene have been the subject of such studies to understand how chemical modifications influence biological activity. In the development of gastroprokinetic agents based on the 4-amino-5-chloro-2-ethoxybenzamide core, researchers have systematically altered the side chains attached to the benzamide nitrogen. acs.orgamanote.com

These studies have revealed critical insights into the molecular requirements for potent biological activity. For example, the nature and size of heterocyclic rings (like morpholinyl groups) and the length and character of linker chains were varied to determine their effect on receptor binding and prokinetic activity. acs.org This systematic modification helps in identifying the optimal chemical features to maximize therapeutic effects while minimizing potential side effects. nih.gov

Table 2: Summary of SAR Findings for 4-Amino-5-chloro-2-ethoxybenzamide Derivatives

Modification Area Observation Therapeutic Implication
Amide Side Chain Introduction of specific heterocyclic moieties (e.g., morpholinyl) enhances activity. acs.org Improved receptor binding and potency as a gastroprokinetic agent.
Substituents on Heterocycle Adding groups like a 4-fluorobenzyl substituent on the morpholine ring significantly boosts potency. acs.org Optimization of ligand-receptor interactions.
Alkoxy Group The ethoxy group at the 2-position is preferred over a methoxy group for certain activities. Fine-tuning of electronic and steric properties for better efficacy.
Amphoteric Side Chains Introduction of carboxylic acid moieties to create amphoteric molecules can modulate activity and pharmacokinetic properties. nih.govscispace.com Potential for developing prodrugs with improved oral bioavailability. nih.gov

Utility in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, halogenated aromatic compounds are staple intermediates in the broader chemical industry, including the agrochemical and materials sectors.

Intermediate for Insecticides and Herbicides

While specific, large-scale applications of this compound in the synthesis of commercial insecticides and herbicides are not extensively documented in publicly available literature, its structural features are common in agrochemical science. Halogenated phenyl ethers and related structures are known building blocks for various pesticides. The presence of both bromine and chlorine offers pathways to create complex molecules through differential reactivity, a strategy often employed in the design of new active ingredients for crop protection.

Materials for Advanced Polymers and Specialty Chemicals

The reactivity of the bromo and chloro substituents makes this compound a potential monomer or intermediate for the synthesis of specialty polymers and other fine chemicals. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for constructing carbon-carbon bonds. This capability allows for its incorporation into larger, conjugated systems relevant to materials science, such as organic light-emitting diodes (OLEDs) or advanced, fire-retardant polymers. However, specific applications of this particular compound in materials science are not widely reported, representing an area for potential future exploration.

Derivatization Strategies for Enhancing Molecular Complexity

The strategic derivatization of this compound serves as a cornerstone for building more complex molecular architectures. Its dihalogenated nature, featuring both a bromine and a chlorine atom on the aromatic ring, offers a platform for sequential and selective functionalization. This differential reactivity is key to its utility as a versatile building block in advanced chemical synthesis.

Formation of Biaryl Compounds via Cross-Coupling

The synthesis of biaryl scaffolds from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A critical aspect of this transformation is the inherent chemoselectivity dictated by the differing carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. nih.gov This reactivity difference (C-I > C-Br > C-Cl) allows for the selective formation of a new carbon-carbon bond at the bromine-substituted position, while leaving the chlorine atom intact for potential subsequent transformations. nih.govmdpi.com

This selective approach enables the synthesis of mono-arylated products in high yield. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly favored due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. mdpi.com By carefully selecting the palladium catalyst, ligand, and base, chemists can precisely control the coupling to yield the desired 2-alkoxy-4-chlorobiphenyl derivative.

Table 1: Selective Suzuki-Miyaura Cross-Coupling of this compound

Reactant Coupling Partner Catalyst/Ligand System Base Expected Product
This compound Arylboronic Acid (Ar-B(OH)₂) Pd(OAc)₂ / Phosphine (B1218219) Ligand K₂CO₃ or Cs₂CO₃ 4-Chloro-2-ethoxy-1,1'-biphenyl derivative

This table illustrates a typical selective Suzuki-Miyaura reaction. The C-Br bond reacts preferentially, leaving the C-Cl bond available for further functionalization.

Introduction of Diverse Functional Groups

Beyond the formation of biaryl compounds, the selective reactivity of the C-Br bond in this compound allows for the introduction of a wide array of functional groups, significantly increasing the molecular complexity of the scaffold. This is accomplished using various palladium-catalyzed cross-coupling reactions, each tailored to form a specific type of chemical bond.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. rsc.org It is an effective method for installing alkynyl moieties, which are valuable functional handles for further chemistry, such as click reactions or as precursors to other functional groups. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Buchwald-Hartwig Amination: This powerful reaction forms a C(sp²)-N bond, enabling the synthesis of arylamines from aryl halides. rsc.org By reacting this compound with a primary or secondary amine under palladium catalysis, a variety of substituted anilines can be prepared. The choice of phosphine ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.

The chemoselectivity remains a guiding principle in these transformations, with the C-Br bond serving as the primary reaction site under standard conditions. This allows for a modular approach to synthesis, where different functionalities can be precisely installed.

Table 2: Overview of Selective Derivatization Reactions

Reaction Name Coupling Partner Bond Formed Functional Group Introduced
Suzuki-Miyaura Coupling R-B(OH)₂ C(sp²)-C(sp²) Aryl / Vinyl
Sonogashira Coupling R-C≡CH C(sp²)-C(sp) Alkynyl
Buchwald-Hartwig Amination R₂NH C(sp²)-N Amino

This table summarizes key cross-coupling reactions for the selective functionalization of the C-Br bond in this compound.

Industrial Applications and Scalable Synthesis Considerations

While specific large-scale industrial applications for this compound are not widely documented, its structural motifs are present in intermediates used for synthesizing high-value compounds, particularly in the pharmaceutical industry. For instance, the structurally related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. google.combiosynth.comhuatengsci.com This highlights the industrial relevance of bromo-chloro-ethoxybenzene scaffolds as versatile building blocks for complex active pharmaceutical ingredients (APIs). The utility of this compound lies in its potential for creating diverse molecular libraries through the sequential, selective functionalization of its two halogen atoms. nsf.gov

The transition from laboratory-scale synthesis to industrial production of derivatives from this compound requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and scalable.

Key Scalable Synthesis Considerations:

Catalyst Selection and Loading: While palladium catalysts are highly effective, their cost is a significant factor on an industrial scale. Research focuses on developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the required loading. The stability, cost, and ease of separation of the catalyst and ligands from the product are critical.

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time is crucial. Large-scale reactions must be designed to manage potential exotherms and ensure consistent heat transfer throughout the reactor.

Solvent and Reagent Choice: The selection of solvents and bases must consider cost, safety (flammability, toxicity), environmental impact, and ease of recovery and recycling.

Purification: Developing robust and scalable purification methods is essential. Chromatography, often used in the lab, may be too expensive for large-scale production. Crystallization, distillation, or extraction are preferred methods for isolating the final product with high purity.

Process Safety: A thorough hazard evaluation is necessary to understand and mitigate risks associated with reagents, intermediates, and reaction conditions (e.g., thermal runaway).

Chemoselectivity at Scale: Ensuring high chemoselectivity at the C-Br position over the C-Cl position is paramount to avoid the formation of difficult-to-separate impurities, such as the di-substituted product. Maintaining process consistency is key to achieving the desired product quality and yield. nih.gov

By addressing these considerations, synthetic routes utilizing this compound can be effectively translated from the research laboratory to an industrial manufacturing setting.

Table 3: Compound Names

Compound Name
This compound
2-alkoxy-4-chlorobiphenyl
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Dapagliflozin
Palladium(II) acetate (B1210297)
Potassium carbonate

Emerging Research Directions and Green Chemistry Approaches

Sustainable Synthesis of Halogenated Aryl Ethers

The synthesis of halogenated aryl ethers, a class to which 1-Bromo-5-chloro-2-ethoxybenzene belongs, is undergoing a shift towards more sustainable practices. Traditional methods often require harsh conditions and stoichiometric reagents, leading to significant waste. Emerging research focuses on catalytic systems and alternative reaction conditions to mitigate these drawbacks.

A key goal in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research into the synthesis of aryl ethers is actively exploring solvent-free conditions and the development of highly efficient catalysts.

One established catalytic method for aryl ether synthesis is the Ullmann condensation, which typically uses a copper catalyst to couple an aryl halide with an alcohol. union.edu While effective, research continues to optimize these catalysts and reaction conditions to improve yields and reduce the catalyst loading. For instance, the use of bidentate nitrogen-based ligands can help reduce side reactions. union.edu

Recent advancements have also demonstrated metal-free approaches for related transformations. For example, the arylation of carboxylic acids to form aryl esters has been achieved with high efficiency using diaryliodonium salts without a transition-metal catalyst, often proceeding rapidly and tolerating a wide range of functional groups. organic-chemistry.org This strategy avoids metal catalysts and can be performed in less hazardous solvents like toluene, with the potential for recovering iodoarene byproducts to improve atom economy. organic-chemistry.org Another approach has been the development of convenient methods for synthesizing highly functionalized aryl ethers that avoid the need for expensive transition-metal catalysts or highly toxic reagents. researchgate.net

Efforts to minimize solvent use have led to studies on neat (solvent-free) reactions. The thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430) salts in neat alcohol represents one such pathway to generate aryl ethers, although this method can have limitations and may require large quantities of the alcohol reactant. uni.edu

Table 1: Comparison of Catalytic Strategies for Aryl Ether & Ester Synthesis

Method Catalyst/Reagent Key Advantages Limitations/Considerations
Ullmann Condensation Copper (CuI) with ligands Well-established, versatile for aryl iodides Often requires ligands, catalyst removal
Diaryliodonium Salts Metal-free, base-mediated (e.g., Cs₂CO₃) Avoids transition metals, high yields, fast reactions Availability and cost of diaryliodonium salts
Neat Reaction Thermal decomposition of diazonium salts Solvent-free Can require large excess of alcohol, potential for side products

Photoredox catalysis, driven by visible light, has emerged as a powerful and sustainable tool for organic synthesis. It enables the direct functionalization of C-H bonds under mild conditions, providing novel pathways to molecules that are difficult to access through traditional means. nih.gov This methodology is particularly relevant for the synthesis of complex aryl ethers.

The core principle involves a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.orgnih.gov In the context of ether synthesis, this can involve the generation of an α-oxyalkyl radical from an ether via a hydrogen atom transfer (HAT) process. nih.govnih.gov This radical can then be coupled with an aryl partner.

This strategy has been successfully applied to the direct α-arylation of ethers with heteroarenes through a photoredox-mediated Minisci-type reaction. nih.gov The process uses a commercial photocatalyst and is driven by visible light, highlighting its accessibility and mild nature. nih.gov Furthermore, dual catalytic systems combining photoredox catalysts with other catalysts (e.g., palladium or nickel) have expanded the scope of these reactions, allowing for the coupling of various aryl halides and ethers. nih.gov The ability to generate aryl radicals from precursors like aryldiazonium salts or diaryliodonium salts under photoredox conditions provides a versatile route to functionalized aromatic compounds, including halogenated aryl ethers. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing in terms of safety, scalability, and efficiency. In a flow reactor, reagents are continuously pumped and mixed in a tube or channel, allowing for precise control over reaction parameters like temperature, pressure, and reaction time.

While specific flow chemistry applications for the synthesis of this compound are not documented, the principles are broadly applicable to the synthesis of halogenated aryl ethers. For instance, processes involving potentially hazardous intermediates or highly exothermic reactions can be managed more safely in a flow system due to the small reaction volume at any given moment. A patented process for preparing a Grignard reagent, a common intermediate in organic synthesis, demonstrates the use of a continuous reaction system where the starting materials are continuously added and the product is continuously removed, leading to high yields. google.com Similarly, the synthesis of 1-bromo-2-fluoroethane (B107303) has been demonstrated in a continuous process, which can lead to a buildup of the product that can then act as the solvent, further improving the process efficiency. google.com These examples underscore the potential of flow chemistry to produce intermediates for, or the final compound of, this compound in a safer, more controlled, and scalable manner.

Biodegradation and Environmental Fate Studies (Mechanistic Aspects)

There is a lack of specific studies on the biodegradation and environmental fate of this compound in the available scientific literature. However, as a polyhalogenated aromatic compound, its environmental behavior is of interest. Haloarenes, which contain halogen atoms bonded to an sp² hybridized carbon of an aryl group, are known for their wide industrial applications but also for their potential environmental persistence. ncert.nic.in

Generally, the biodegradation of halogenated organic compounds can be challenging for microorganisms. The presence of multiple halogen atoms, such as bromine and chlorine, can increase the compound's recalcitrance. Mechanistic degradation pathways in microbes often involve initial dehalogenation reactions, which can occur either aerobically (often involving oxygenases) or anaerobically (reductive dehalogenation). Following dehalogenation, the aromatic ring can be cleaved and the resulting intermediates can enter central metabolic pathways. The specific positions of the halogen and ethoxy substituents on the benzene (B151609) ring would significantly influence the enzymatic accessibility and the feasibility of these degradation pathways. Further research is needed to determine the specific metabolic routes and the environmental persistence of this compound.

Exploration of Novel Reactivities and Selectivities

The unique arrangement of bromo, chloro, and ethoxy substituents on the benzene ring of this compound provides opportunities for exploring novel chemical reactions and achieving high selectivity. The electronic nature of these groups (electron-withdrawing halogens and an electron-donating ethoxy group) creates a specific reactivity pattern for further functionalization.

Modern synthetic methods like photoredox catalysis offer new avenues for reactivity. For example, organic photoredox catalysis has been used to achieve para-selective C-H functionalization of electron-rich arenes, a type of selectivity that can be difficult to control with traditional electrophilic substitution. rsc.org The application of such methods to a substrate like this compound could enable the selective introduction of new functional groups at specific positions, guided by the electronic and steric environment.

The halogen atoms themselves are versatile functional handles. They can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), with the different reactivities of the C-Br and C-Cl bonds potentially allowing for selective, stepwise functionalization. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing the bromine to be replaced first, followed by a second reaction at the chlorine position under more forcing conditions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules from a simple polyhalogenated starting material.

Application in Supramolecular Chemistry and Materials Science

While direct applications of this compound in supramolecular chemistry and materials science have not been reported, its molecular structure suggests significant potential. The presence of both bromine and chlorine atoms makes it an interesting candidate for crystal engineering and the design of supramolecular assemblies through halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a nitrogen, oxygen, or another halogen atom). The strength and directionality of these bonds can be tuned, making them valuable tools for constructing well-defined, solid-state architectures. The ability of this compound to act as a halogen bond donor at two different sites could be exploited to create complex 2D or 3D networks.

Furthermore, as a substituted benzene, this molecule can serve as a building block (or synthon) for more complex organic materials. For example, through reactions like those mentioned in the previous section, it could be incorporated into liquid crystals, conjugated polymers, or pharmaceutically active molecules. A related building block, 1-bromo-2-chloro-4-fluorobenzene, is used in the synthesis of catalysts for peptide synthesis and as a key component in a selective estrogen receptor degrader for cancer treatment, illustrating how polyhalogenated aromatics serve as crucial intermediates in the development of functional materials and therapeutics. ossila.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-5-chloro-2-ethoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. A typical approach involves bromination of 5-chloro-2-ethoxybenzene using bromine in the presence of FeBr₃ (Lewis acid catalysis) at 60–80°C, followed by purification via column chromatography. Yields are highly sensitive to stoichiometric ratios of brominating agents and reaction time, with excess bromine leading to di-substituted byproducts . Characterization by GC or HPLC (purity >95%) is critical to confirm product identity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂), while aromatic protons appear as a doublet (J = 8.5 Hz) for H-3 and a singlet for H-4 due to substituent effects .
  • Mass Spectrometry : Molecular ion peaks at m/z 250 (M⁺) and isotopic patterns for Br/Cl confirm the molecular formula .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is a halogenated aromatic hydrocarbon, posing risks of dermal irritation and respiratory toxicity. Store in amber glass containers at 2–8°C to prevent photodegradation. Waste disposal must comply with halogenated organic waste protocols .

Advanced Research Questions

Q. How does the steric and electronic nature of the ethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position. However, steric hindrance from the –OCH₂CH₃ group can reduce coupling efficiency with bulky aryl boronic acids. Optimize using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF solvent at 80°C. Monitor competing pathways (e.g., homocoupling) via TLC .

Q. What computational methods are suitable for predicting the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model hydrolysis pathways. The bromine atom is susceptible to nucleophilic substitution in alkaline conditions (pH >10), forming phenolic derivatives .
  • Experimental Validation : Perform accelerated stability studies at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .

Q. How can contradictory NMR data from different synthetic batches be systematically investigated?

  • Methodological Answer :

  • Step 1 : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d₆) and concentration effects.
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aromatic region.
  • Step 3 : Cross-check with X-ray crystallography (if crystalline) to resolve positional isomerism .

Q. What strategies mitigate byproduct formation during halogen-exchange reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Replace conventional CuI with PdCl₂(PPh₃)₂ to suppress aryl chloride elimination.
  • Solvent Optimization : Use DMF instead of THF to stabilize intermediates and reduce radical side reactions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 85–92°C)?

  • Methodological Answer : Variations arise from impurities (e.g., residual solvents or dihalogenated byproducts). Recrystallize using hexane/ethyl acetate (3:1) and confirm purity via DSC (sharp endothermic peak at 89°C) .

Q. How to address discrepancies in catalytic activity observed in Ullmann-type reactions?

  • Methodological Answer : Trace moisture or oxygen can deactivate copper catalysts. Pre-dry solvents (molecular sieves) and use Schlenk techniques. Compare turnover numbers (TONs) under inert vs. ambient conditions .

Methodological Tables

Analytical Technique Key Parameters Application Example
GC-MSColumn: DB-5 (30 m × 0.25 mm ID)Quantify brominated impurities (LOD: 0.1%)
XRDCu-Kα radiation (λ = 1.5418 Å)Confirm crystalline structure and purity
DFT ModelingSolvent: Water (PCM model)Predict hydrolysis pathways at pH 7–12

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1-Bromo-5-chloro-2-ethoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.